molecular formula C9H6F3NO B8635049 1H-Indol-5-ol, 6-(trifluoromethyl)-

1H-Indol-5-ol, 6-(trifluoromethyl)-

Cat. No. B8635049
M. Wt: 201.14 g/mol
InChI Key: BJINGLBYNHTWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indol-5-ol, 6-(trifluoromethyl)- is a useful research compound. Its molecular formula is C9H6F3NO and its molecular weight is 201.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indol-5-ol, 6-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indol-5-ol, 6-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1H-Indol-5-ol, 6-(trifluoromethyl)-

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

6-(trifluoromethyl)-1H-indol-5-ol

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)6-4-7-5(1-2-13-7)3-8(6)14/h1-4,13-14H

InChI Key

BJINGLBYNHTWPO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C=C21)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Benzyloxy-2-nitro-4-(trifluoromethyl)phenylacetonitrile (2.22 g, 6.6 mmol) was dissolved in ethanol (45 ml), water (5 ml) and acetic acid (0.32 ml) then hydrogenated with 10% palladium on carbon at 1 atmosphere pressure for 2 hours. The catalyst was filtered off and filtrate evaporated to give 5-hydroxy-6-trifluoromethylindole (1.12 g, 84%).
Name
5-Benzyloxy-2-nitro-4-(trifluoromethyl)phenylacetonitrile
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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